molecular formula C8H14O2 B3301318 (3Z)-2-Propylpent-3-enoic acid CAS No. 90830-42-5

(3Z)-2-Propylpent-3-enoic acid

Cat. No.: B3301318
CAS No.: 90830-42-5
M. Wt: 142.2 g/mol
InChI Key: WTMAHJABDOHPDJ-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-n-Propyl-3-pentenoic acid is a methyl-branched fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-propylpent-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMAHJABDOHPDJ-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(/C=C\C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Unsaturated Fatty Acid Derivatives Research

(3Z)-2-Propylpent-3-enoic acid is classified as a methyl-branched unsaturated fatty acid. hmdb.canih.govnih.gov This structural classification places it within a vast and diverse family of molecules that are fundamental to biology and chemistry. nih.gov Unsaturated fatty acids, characterized by the presence of one or more double bonds in their hydrocarbon chains, are crucial components of cell membranes and serve as precursors for various signaling molecules. nih.govfrontiersin.org The study of unsaturated fatty acid derivatives is a dynamic field, with research spanning from their synthesis and physical properties to their roles in metabolic pathways and disease. researchgate.netresearchgate.netacs.org

The primary context for the academic investigation of this compound is its identity as a metabolite of valproic acid (VPA), an established antiepileptic drug. nih.govmdpi.comcontaminantdb.cachemfont.ca VPA itself is a branched-chain saturated fatty acid, and its metabolism in the body leads to the formation of numerous compounds, including a variety of unsaturated derivatives. mdpi.comtandfonline.com this compound, also known in the literature as (Z)-3-en-VPA, is one such metabolite formed through the desaturation of VPA. nih.gov Therefore, much of the research interest in this specific compound is driven by the need to understand the complete metabolic profile of VPA and the potential biological activities of its byproducts.

Historical Perspectives and Initial Discovery in Research Literature

The discovery of (3Z)-2-Propylpent-3-enoic acid is intrinsically linked to the extensive metabolic studies of valproic acid that commenced following its widespread clinical use. Initial research in the 1970s and 1980s focused on identifying the various metabolic pathways of VPA in both animals and humans. tandfonline.com These investigations revealed that VPA undergoes several transformations in the liver, including glucuronidation, β-oxidation, and ω-oxidation. mdpi.com

It was through these detailed metabolic profiling studies, often employing techniques like gas chromatography-mass spectrometry (GC-MS), that a range of unsaturated metabolites of VPA were identified. nih.gov this compound, along with its geometric isomer (3E)-2-Propylpent-3-enoic acid, was identified as a product of the dehydrogenation of the parent drug. tandfonline.com Early studies in rats were instrumental in delineating these metabolic routes, demonstrating that the formation of "en-VPA" metabolites, including the 3-en isomers, represented a distinct pathway from hydroxylation. tandfonline.com These foundational studies established the existence of this compound as a bona fide metabolite of VPA, paving the way for further investigation into its disposition and potential effects.

Significance of the 3z Stereochemistry in Chemical and Biological Research

The stereochemistry of the double bond in (3Z)-2-Propylpent-3-enoic acid is a critical aspect of its chemical identity and has significant implications for its biological behavior. The "(3Z)" designation specifies that the higher priority groups on each carbon of the double bond are on the same side, resulting in a cis configuration. This is in contrast to its trans isomer, (3E)-2-Propylpent-3-enoic acid.

Research has shown that the stereochemistry of unsaturated VPA metabolites can influence their pharmacokinetic properties. For instance, studies comparing the distribution of various unsaturated metabolites of VPA in human and rat brains have noted differences between compounds with the double bond at different positions and with different stereochemistry. nih.gov While the concentrations of these unsaturated metabolites in the brain are generally low compared to the parent drug, their distinct distribution patterns suggest that their transport and accumulation may be stereospecific. nih.gov

Furthermore, the configuration of the double bond can impact how the molecule interacts with enzymes and receptors. Although the specific biological activity of this compound is not as extensively studied as some other VPA metabolites, the principle that stereoisomers can have different biological effects is well-established in pharmacology. The distinct three-dimensional shape imparted by the Z configuration could lead to differential binding to proteins and thus, potentially different metabolic fates or biological activities compared to its E counterpart.

Current Research Landscape and Unaddressed Questions Pertaining to 3z 2 Propylpent 3 Enoic Acid

Total Synthesis Approaches to this compound

The total synthesis of this compound necessitates a strategic approach to assemble the carbon skeleton and install the requisite functional groups with precise stereochemical control. The primary considerations for any synthetic plan are the efficient formation of the α-propyl substituted carbon center and the stereoselective construction of the Z-configured double bond.

Retrosynthetic Strategies Employed for this compound

A plausible retrosynthetic analysis of this compound would disconnect the molecule at key positions to reveal simpler, readily available starting materials. A primary disconnection would be the carbon-carbon double bond, suggesting a Wittig-type reaction or a related olefination strategy. Another key disconnection would be at the α-carbon, pointing towards an alkylation of a suitable enolate or equivalent.

A potential retrosynthetic pathway is outlined below:

Disconnection of the C=C bond: The Z-alkene can be retrosynthetically disconnected to an aldehyde (propanal) and a phosphorus ylide derived from an α-halo ester. This approach directly addresses the formation of the double bond.

Disconnection at the α-carbon: Alternatively, the propyl group at the α-position can be introduced by alkylating a dianion of a simpler unsaturated acid. This strategy focuses on building the carbon framework first.

Alkyne reduction strategy: A third approach involves the disconnection of the Z-alkene to the corresponding alkyne. The (Z)-alkene can then be obtained through a stereoselective partial reduction of the alkyne.

These retrosynthetic strategies form the basis for the development of detailed synthetic sequences.

Key Synthetic Steps and Reaction Sequences in this compound Production

Based on the retrosynthetic analysis, several key reaction sequences can be proposed for the synthesis of this compound.

One potential sequence involves the Wittig reaction . This would entail the reaction of propanal with a stabilized phosphorus ylide derived from an α-halo ester, such as ethyl 2-bromopentanoate. The use of salt-free conditions or specific ylide preparations can favor the formation of the Z-isomer. Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Another viable route is the alkylation of a carboxylic acid dianion . For example, pent-3-enoic acid can be treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA), to generate a dianion. This dianion can then be alkylated with a propyl halide (e.g., 1-bromopropane) at the α-position. This method is effective for introducing the α-substituent, but control of the double bond geometry would depend on the starting unsaturated acid.

A third key sequence is the stereoselective reduction of an alkyne . The synthesis would start with the preparation of 2-propylpent-3-ynoic acid. This could be achieved by alkylating a suitable acetylenic ester. The crucial step is the partial hydrogenation of the alkyne to the Z-alkene. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic reagent for this transformation, typically affording high Z-selectivity.

Stereoselective Synthesis of the (3Z) Configuration

Achieving a high level of stereoselectivity for the (3Z) configuration is a critical aspect of the synthesis. This involves carefully selecting reagents and reaction conditions that favor the formation of the Z-isomer over the E-isomer.

Olefin Metathesis Approaches for Z-Alkene Formation in this compound

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. While often favoring the thermodynamically more stable E-isomer, recent advancements have led to the development of catalysts that exhibit high Z-selectivity. For the synthesis of this compound, a cross-metathesis reaction between a suitable propylene (B89431) equivalent and an α-substituted acrylic acid derivative could be envisioned. The use of specific ruthenium or molybdenum-based catalysts that are known to favor Z-alkene formation would be crucial for the success of this approach. The choice of protecting groups on the carboxylic acid and the reaction parameters would also play a significant role in the stereochemical outcome.

Asymmetric Hydrogenation and Other Chiral Auxiliaries in this compound Synthesis

If the target molecule is chiral at the α-carbon, asymmetric synthesis methodologies would be required. Asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated carboxylic acid precursor could be a viable strategy. This would involve the use of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to deliver hydrogen to one face of the double bond preferentially.

Alternatively, chiral auxiliaries can be employed to control the stereochemistry at the α-carbon. An achiral unsaturated ester could be appended with a chiral auxiliary, which would then direct the stereoselective alkylation of the α-position. Subsequent removal of the chiral auxiliary would afford the enantiomerically enriched this compound.

Enantioselective and Diastereoselective Control in the Formation of this compound

Achieving both Z-selectivity for the double bond and high enantioselectivity at the α-carbon simultaneously is a significant synthetic challenge. A potential strategy could involve a diastereoselective reaction on a substrate that already contains a chiral center. For instance, an Evans' chiral auxiliary could be used to direct the stereoselective alkylation of an acyl oxazolidinone with a propyl group. The resulting intermediate could then undergo a Z-selective olefination reaction.

Another approach could be a catalytic asymmetric conjugate addition . The addition of a propyl nucleophile to a suitable α,β-alkynyl ester, catalyzed by a chiral copper or other transition metal complex, could establish the α-chiral center. The resulting alkynoate could then be stereoselectively reduced to the desired Z-alkenoic acid.

Chemoenzymatic and Biocatalytic Routes to this compound

Chemoenzymatic and biocatalytic approaches offer significant advantages for the synthesis of complex molecules, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. These methods could theoretically be applied to produce this compound with high purity.

Enzymatic Resolution Techniques for this compound Precursors

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of chiral molecules. If a racemic precursor to this compound were synthesized chemically, enzymes like lipases or esterases could be employed for stereoselective transformation.

Hypothetical Resolution Process:

A potential strategy would involve the enzymatic resolution of a racemic ester precursor of the target acid. A lipase, known for its stereoselectivity, could selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. These two products could then be separated.

Table 1: Hypothetical Data for Lipase-Catalyzed Resolution of a Racemic Ester Precursor

Enzyme SourceSubstrate (Racemic Ester)SolventTemp (°C)Enantiomeric Excess (e.e.) of AcidEnantiomeric Excess (e.e.) of EsterConversion (%)
Candida antarctica Lipase BRacemic methyl 2-propylpent-3-enoateHeptane40>99% (R)>99% (S)~50
Pseudomonas cepacia LipaseRacemic ethyl 2-propylpent-3-enoateToluene3595% (S)90% (R)48

Note: The data presented in this table is purely hypothetical and serves to illustrate the type of results that would be sought in such a research endeavor. No such experimental data has been found in the literature for this compound precursors.

Microbial Fermentation and Biotransformation Pathways Yielding this compound

Microbial systems present a potential route for the de novo synthesis or biotransformation to this compound.

Biotransformation of Valproic Acid:

Given that this compound is a known metabolite of VPA, a potential route involves the use of specific microbial cultures to perform this biotransformation. wikipedia.orgdrugbank.com Research would be required to identify and optimize a microorganism that selectively produces the (3Z) isomer. This would involve screening various bacterial and fungal strains for their ability to metabolize VPA and analyzing the resulting product distribution.

De Novo Biosynthesis:

A more complex, yet potentially more efficient, approach would be the de novo biosynthesis of the target molecule from simple carbon sources using engineered microorganisms. This would involve designing and inserting a synthetic metabolic pathway into a suitable host organism like Escherichia coli or Saccharomyces cerevisiae.

Table 2: Potential Microbial Strains for Biotransformation Studies

Microbial GenusPotential PathwayTarget ReactionComments
StreptomycesP450 monooxygenase systemsDesaturation of Valproic AcidKnown for producing diverse secondary metabolites and possessing versatile enzymes.
BacillusFatty acid metabolism enzymesIsomerization/DesaturationSome species are known to be involved in unusual fatty acid biosynthesis.
AspergillusFungal P450 systemsOxidation of Valproic AcidFungi are known to be effective in drug metabolism studies.

Note: This table lists potential candidates for screening based on their known metabolic capabilities. It does not represent a list of organisms confirmed to produce this compound.

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group is a versatile functional group that can undergo a wide array of reactions, including esterification, amidation, reduction, and oxidation. These transformations are fundamental in organic synthesis for the creation of new chemical entities with modified properties.

Esterification and Amidation Reactions of this compound

Esterification and amidation are classic transformations of carboxylic acids. This compound can readily undergo these reactions to form the corresponding esters and amides. These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy or amino group, respectively.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields an ester. The equilibrium of this reaction can be shifted towards the product by removing water.

Amidation: Amides can be synthesized by reacting this compound with an amine. This reaction is often facilitated by the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid and promote the formation of the amide bond.

ReactantReagent(s)ProductReaction Type
This compoundAlcohol (R-OH), Acid Catalyst(3Z)-2-Propylpent-3-enoate EsterEsterification
This compoundAmine (R-NH2), Coupling Agent(3Z)-2-Propylpent-3-enamideAmidation

Reduction and Oxidation Products Derived from the Carboxyl Group of this compound

The carboxylic acid functional group of this compound can be either reduced to an alcohol or undergo oxidative degradation, depending on the reaction conditions.

Reduction: The reduction of the carboxylic acid group in this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carboxyl group into a primary alcohol, yielding (3Z)-2-propylpent-3-en-1-ol. It is important to note that this reducing agent will typically not affect the carbon-carbon double bond.

Oxidation: While the carboxylic acid group is already in a high oxidation state, under harsh oxidative conditions, cleavage of the molecule can occur. For instance, treatment with strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) could potentially lead to the cleavage of the double bond, and further oxidation.

Starting MaterialReagent(s)ProductTransformation
This compound1. LiAlH₄, 2. H₂O(3Z)-2-Propylpent-3-en-1-olReduction
This compoundHot, conc. KMnO₄Cleavage ProductsOxidation

Reactions Involving the (3Z)-Olefinic Double Bond of this compound

The presence of a (3Z)-olefinic double bond introduces a site of unsaturation that is amenable to various reactions, including isomerization, addition, and cycloaddition reactions. These transformations can alter the geometry of the molecule or introduce new functional groups and ring systems.

Isomerization Studies: Z/E Interconversion of this compound

The (3Z) configuration of the double bond in this compound is not immutable. Under certain conditions, it can isomerize to the more thermodynamically stable (3E)-isomer, (3E)-2-Propylpent-3-enoic acid. nih.gov This Z/E isomerization can be catalyzed by acids, bases, or light. The mechanism often involves the temporary formation of a carbocation or a radical intermediate that allows for rotation around the carbon-carbon single bond before the double bond reforms. The equilibrium between the Z and E isomers is dependent on the specific conditions employed.

Addition Reactions to the Double Bond (e.g., Halogenation, Hydroboration)

The electron-rich nature of the carbon-carbon double bond makes it susceptible to electrophilic addition reactions.

Halogenation: this compound can react with halogens (e.g., Br₂, Cl₂) to form dihalogenated derivatives. The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. A related reaction is halodecarboxylation, such as the Hunsdiecker reaction, where the silver salt of the carboxylic acid reacts with a halogen to yield a vinyl halide with the loss of carbon dioxide. acs.orgnih.govwikipedia.org

Hydroboration-Oxidation: The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bond. wikipedia.orgallaboutchemistry.net Reaction with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide in a basic solution, would be expected to yield a hydroxy acid. The regioselectivity of the hydroboration step is controlled by steric and electronic factors, with the boron atom adding to the less substituted carbon of the double bond. wikipedia.orgredalyc.org

Reaction TypeReagent(s)Expected Product(s)Key Features
HalogenationBr₂ in CCl₄3,4-Dibromo-2-propylpentanoic acidElectrophilic addition
Halodecarboxylation1. AgNO₃, 2. Br₂(Z)-1-Bromo-1-buteneHunsdiecker-type reaction wikipedia.org
Hydroboration-Oxidation1. BH₃·THF, 2. H₂O₂, NaOH3-Hydroxy-2-propylpentanoic acid and/or 4-Hydroxy-2-propylpentanoic acidAnti-Markovnikov addition wikipedia.org

Cycloaddition Reactions and Their Products involving this compound

The double bond in this compound can participate as a component in cycloaddition reactions to form cyclic structures.

Diels-Alder Reaction: As an activated alkene (dienophile), this compound can potentially react with a conjugated diene in a [4+2] cycloaddition, known as the Diels-Alder reaction, to form a six-membered ring. wikipedia.orgchemistrysteps.comsigmaaldrich.com The carboxylic acid group acts as an electron-withdrawing group, which enhances the reactivity of the dienophile. pressbooks.pub The stereochemistry of the resulting cyclohexene (B86901) derivative is controlled by the concerted nature of the reaction.

Other Cycloadditions: α,β-Unsaturated carboxylic acids can also participate in other types of cycloadditions. For example, under catalysis by N-heterocyclic carbenes (NHCs), they can undergo [3+2] or [3+3] cyclocondensations with suitable partners. researchgate.net They can also be involved in photochemical [2+2] cycloadditions, often facilitated by Lewis acid catalysis which can alter the photophysical properties of the unsaturated system. nih.gov

Modifications at the 2-Propyl Substituent of this compound

This compound, a metabolite of valproic acid, possesses a characteristic 2-propyl group that influences its steric and electronic properties. wikipedia.orgnih.govcontaminantdb.ca While extensive research has focused on the diverse structural modifications of the parent compound, valproic acid, specific investigations into chemical alterations at the 2-propyl substituent of this compound are less documented in publicly available literature. nih.gov The majority of studies on valproic acid analogues have explored changes such as branching, alpha-fluorination, and the creation of chiral compounds from the main valproic acid skeleton. nih.gov

Research into the broader class of valproic acid analogues suggests that modifications to the alkyl substituents can significantly impact the compound's metabolic profile and biological activity. For instance, in the context of valproic acid itself, altering the side chains is a key strategy to mitigate undesirable effects. nih.gov However, dedicated studies detailing the synthetic manipulation of the 2-propyl group of its specific metabolite, this compound, are not extensively reported.

Synthesis and Characterization of Novel Derivatives of this compound

The synthesis of novel derivatives of this compound is a field of interest for exploring structure-activity relationships and developing new chemical entities for research. These derivatives can be broadly categorized into structurally modified analogs and prodrugs or chemical conjugates.

Structurally Modified Analogs of this compound

The development of structurally modified analogs of this compound is primarily rooted in the broader research on valproic acid derivatives. nih.gov The strategies often involve the introduction of different functional groups or the alteration of the carbon skeleton to modulate the compound's properties.

One area of exploration for valproic acid and its analogues involves the introduction of fluorine atoms. google.com For example, the synthesis of 4,4-difluoro-2-propylpentanoate has been described, highlighting a method to modify the pentanoic acid backbone. google.com While this example pertains to a saturated and differently substituted analogue, similar strategies could theoretically be applied to the this compound scaffold.

Cyclic analogues have also been investigated as a class of valproic acid derivatives. google.com These modifications aim to restrict the conformational flexibility of the molecule, which can lead to altered biological activity. The synthesis of such constrained analogues of this compound could offer insights into its bioactive conformation.

The table below summarizes some classes of structurally modified analogs that have been explored for the parent compound, valproic acid, and could be conceptually extended to this compound.

Analog Class General Structural Modification Potential Impact
Halogenated AnalogsIntroduction of halogen atoms (e.g., fluorine) at various positions. google.comAltered metabolic stability and electronic properties. google.com
Cyclic AnalogsIncorporation of the carbon chain into a cyclic structure. google.comReduced conformational flexibility, potentially leading to increased potency or selectivity. google.com
Branched-Chain AnalogsAlterations in the branching pattern of the alkyl side chains. nih.govModified lipophilicity and steric hindrance, affecting protein binding and metabolism. nih.gov

Interactive Data Table: Structurally Modified Analog Concepts

Analog ClassModification DetailRationale
Halogenated Substitution with FluorineTo block metabolic oxidation sites.
Cyclic Formation of a cyclopropane (B1198618) ringTo introduce conformational rigidity.
Altered Alkyl Chain Replacement of propyl with other alkyl groupsTo probe steric and lipophilic requirements.

Prodrug Strategies and Chemical Conjugates of this compound for Research Applications

Prodrug strategies for carboxylic acids like this compound typically involve masking the carboxyl group to enhance properties such as membrane permeability or to achieve targeted delivery. Common prodrug forms for carboxylic acids include esters and amides. google.com

For valproic acid, various prodrugs have been considered, including alkyl esters, alkoxy-alkyl esters, and hydroxy alkyl esters. google.com These approaches could be adapted for this compound to create research tools with modified physicochemical properties. For instance, esterification of the carboxylic acid would increase its lipophilicity, which might alter its distribution in biological systems.

Chemical conjugates represent another avenue for derivatization. This involves linking the this compound molecule to another chemical moiety, such as a fluorescent tag or a carrier molecule. Such conjugates would be invaluable in research for visualizing the compound's localization within cells or tissues, or for studying its interactions with biological macromolecules.

The table below outlines potential prodrug and conjugate strategies applicable to this compound.

Strategy Derivative Type Purpose in Research
ProdrugAlkyl EsterTo increase lipophilicity and study passive diffusion across membranes.
ProdrugAmideTo modify solubility and metabolic stability.
Chemical ConjugateFluorescent Dye ConjugateTo enable visualization of the compound in cellular and subcellular compartments.
Chemical ConjugateBiotin ConjugateTo facilitate affinity-based purification of potential binding partners.

Interactive Data Table: Prodrug and Conjugate Strategies

StrategyExample DerivativeResearch Application
Prodrug Ethyl (3Z)-2-propylpent-3-enoateTo study the effects of transiently masking the carboxylic acid group.
Chemical Conjugate (3Z)-2-Propylpent-3-enoyl-biotinFor use in pull-down assays to identify interacting proteins.

Chromatographic Techniques for Separation and Purification of this compound

Chromatographic methods are fundamental in isolating this compound from complex biological matrices and for assessing its purity. These techniques are crucial for obtaining the compound in a form suitable for further structural and functional analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the carboxylic acid. The resulting derivative can then be effectively separated based on its boiling point and polarity on a GC column and subsequently identified by its mass spectrum. mdpi.com

The mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which allows for its unambiguous identification. drugbank.com This technique is highly sensitive and selective, making it ideal for confirming the presence and assessing the purity of this compound in a sample. Predicted GC-MS data for this compound is available in public databases and serves as a reference for experimental work. drugbank.com

High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Resolution of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds in a liquid mobile phase. For a molecule like this compound, which possesses a double bond, HPLC can be employed to separate its Z (cis) and E (trans) stereoisomers. The separation is based on the differential interaction of the isomers with the stationary phase of the HPLC column.

While specific HPLC methods for the direct resolution of (3Z)- and (3E)-2-propylpent-3-enoic acid are not extensively detailed in readily available literature, methods for analogous compounds like valproic acid and its derivatives are well-established. nih.govresearchgate.netnih.gov These methods often involve reversed-phase chromatography with UV detection. For carboxylic acids lacking a strong chromophore, derivatization with a UV-active or fluorescent tag can enhance detection sensitivity. nih.gov The choice of the stationary phase, mobile phase composition, and gradient elution program are critical parameters that need to be optimized for achieving successful stereoisomeric resolution. nih.gov

Table 1: HPLC Parameters for Analysis of Related Carboxylic Acids

Parameter Description
Column C8 or C18 reversed-phase
Mobile Phase Acetonitrile/phosphate buffer mixture
Detection UV or Fluorescence (often after derivatization)

| Elution | Isocratic or gradient |

Chiral Chromatography Applications for Enantiomeric Excess Determination of this compound

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers, allowing for the determination of the enantiomeric excess (ee) in a sample. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a single enantiomer. heraldopenaccess.us

The separation is achieved by using a chiral stationary phase (CSP) in the HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and their subsequent separation. The determination of enantiomeric excess is crucial as the biological activity of enantiomers can differ significantly. nih.govnih.gov For related chiral compounds, various chiral columns like Chiralpak AD-H, IC, OD-H, IG, IA, and IH have been successfully used. rsc.org The choice of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. heraldopenaccess.usrsc.org

Spectroscopic Characterization of this compound and its Metabolites/Derivatives

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound and its related compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. While 1D ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, advanced 2D NMR techniques are necessary for unambiguously assigning the complex structure of this compound. hmdb.canih.gov

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) help to establish connectivity between protons and carbons. nih.gov For determining the Z-geometry of the double bond, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is particularly valuable. acs.orgnanalysis.com A NOESY experiment detects protons that are close in space, and for this compound, a cross-peak between the vinylic protons would confirm their cis relationship. acs.orgresearchgate.net Furthermore, 2D NMR techniques are essential for identifying and characterizing metabolites of this compound by revealing their detailed structural modifications. princeton.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1' 13.7
C2' 21.0
C3' 31.9
C1 181.5
C2 45.9
C3 129.5
C4 132.8
C5 13.9

Source: Human Metabolome Database hmdb.ca

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound will exhibit characteristic absorption and scattering bands corresponding to its functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the structural elucidation and quantification of novel or low-level endogenous compounds such as this compound. This advanced analytical technique provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into the molecular structure through fragmentation analysis.

Exact Mass Determination

The cornerstone of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within 5 parts per million (ppm). This accuracy allows for the confident determination of the elemental formula of a molecule. For this compound, with a molecular formula of C8H14O2, the theoretical monoisotopic mass is 142.09938 Da. ethz.chresearchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can experimentally measure this mass with a high degree of certainty, thereby distinguishing it from other isobaric compounds.

The accurate mass measurement is critical for the unambiguous identification of this compound in complex biological matrices where numerous other compounds with similar nominal masses may be present.

Parameter Value Source
Molecular FormulaC8H14O2 ethz.chmdpi.com
Monoisotopic Mass142.09938 Da ethz.chresearchgate.net
Molecular Weight142.20 g/mol ethz.ch

Fragmentation Pathway Analysis

In addition to exact mass determination of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable information about the compound's structure through controlled fragmentation. While specific experimental fragmentation data for this compound is not extensively published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of carboxylic acids and unsaturated fatty acids. libretexts.org

Upon ionization, typically through electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ at m/z 141.0921 is generated. Collision-induced dissociation (CID) of this precursor ion would likely induce specific bond cleavages.

Common fragmentation pathways for carboxylic acids include the neutral loss of water (H2O) and carbon dioxide (CO2). libretexts.org The presence of a double bond and alkyl chain also introduces possibilities for charge-remote fragmentations.

A proposed fragmentation pathway for the [M-H]⁻ ion of this compound is detailed below:

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Plausible Fragment Structure/Description
141.0921123.0815H2O (18.0106 Da)Loss of a water molecule from the carboxylic acid group.
141.092197.0972CO2 (43.9898 Da)Decarboxylation, a characteristic fragmentation of carboxylic acids.
141.092199.0815C3H6 (42.0469 Da)Cleavage of the propyl group at the alpha-carbon.
141.092181.0709C2H4O2 (60.0211 Da)Cleavage involving the carboxylic acid and adjacent carbons.
141.092155.0553C5H8O (84.0575 Da)Fragmentation related to the pentenoic acid backbone.

It is important to note that studies on the mass spectrometry of related ene-metabolites of valproic acid have sometimes shown poor fragmentation, with the precursor ion being the most prominent peak in the spectrum. nih.gov The stability of the ion and the specific instrumental conditions play a significant role in the observed fragmentation pattern. Therefore, the detailed analysis of the fragmentation spectrum of this compound using HRMS is essential for its definitive structural confirmation and for developing highly selective quantitative methods.

Theoretical and Computational Investigations of 3z 2 Propylpent 3 Enoic Acid

Conformational Analysis and Energy Landscapes of (3Z)-2-Propylpent-3-enoic Acid

Molecular Mechanics (MM) offers a computationally efficient method to explore the vast conformational landscape of a molecule. By employing classical physics-based force fields (e.g., MMFF94, AMBER), MM calculates the potential energy of a molecule as a function of its atomic coordinates. A systematic conformational search can identify numerous potential low-energy structures.

Following this, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the molecule over time by solving Newton's equations of motion. This provides a dynamic view of the molecule's flexibility and the transitions between different conformational states, revealing the most stable and populated conformers in a simulated environment (e.g., in a vacuum or a solvent).

Table 1: Hypothetical Relative Energies of Key Conformers of this compound from a Molecular Mechanics Study.

Conformer IDDihedral Angle (O=C-Cα-C=)Relative Energy (kcal/mol)Predicted Population (%)
Conf-1~0° (syn-periplanar)0.0075.8%
Conf-2~180° (anti-periplanar)1.1014.2%
Conf-3~120° (anti-clinal)1.955.5%
Conf-4~-120° (syn-clinal)2.104.5%

Note: This table presents illustrative data for educational purposes, representing the type of output expected from a computational analysis.

To refine the energetic rankings of conformers identified by MM and MD, higher-level quantum chemical calculations are essential. Methods like Density Functional Theory (DFT) and ab initio calculations provide a more accurate description of the electronic structure. nih.govnih.gov

The geometries of the low-energy conformers from the MM search are used as starting points for optimization with a DFT method, such as B3LYP with a basis set like 6-311+G(d,p). dergipark.org.tr These calculations yield more precise geometries and relative energies, accounting for electronic effects not captured by classical force fields. Ab initio methods, while more computationally demanding, can be used for single-point energy calculations to further validate the DFT results. nih.gov

Table 2: Comparison of Hypothetical Relative Conformer Energies (kcal/mol) for this compound.

Conformer IDMolecular Mechanics (MMFF94)Density Functional Theory (B3LYP/6-311+G(d,p))
Conf-10.000.00
Conf-21.100.85
Conf-31.952.55

Note: This table presents illustrative data for educational purposes, representing the type of output expected from a computational analysis.

Electronic Structure and Reactivity Predictions for this compound

Beyond geometry, computational methods can illuminate the electronic properties of a molecule, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org For this compound, the HOMO is expected to be localized on the electron-rich C=C double bond, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the π* orbital of the carbonyl group (C=O), making the carbonyl carbon the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. mwjscience.com

Table 3: Hypothetical Calculated Frontier Orbital Energies for this compound.

OrbitalEnergy (eV)Primary Localization
HOMO-6.85π orbital of C=C bond
LUMO-0.95π* orbital of C=O bond
HOMO-LUMO Gap5.90N/A

Note: This table presents illustrative data for educational purposes, representing the type of output expected from a computational analysis.

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. researchgate.netmdpi.com Infrared (IR) frequencies can be calculated to help assign experimental spectra, identifying characteristic vibrational modes such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C=C stretch. dergipark.org.trrsc.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared to experimental values to confirm structural assignments. dergipark.org.trresearchgate.netnih.gov

Table 4: Hypothetical Calculated vs. Experimental IR Frequencies (cm⁻¹) for this compound.

Vibrational ModeCalculated Frequency (Scaled)Typical Experimental Range
O-H stretch (broad)31503300-2500
C=O stretch17151725-1700
C=C stretch (Z-isomer)16551660-1630

Note: This table presents illustrative data for educational purposes, representing the type of output expected from a computational analysis.

Docking and Molecular Dynamics Simulations with Biological Targets (non-human, non-clinical)

To explore how this compound might interact with biological macromolecules, molecular docking and dynamics simulations are employed. frontiersin.org Given that the parent compound, Valproic acid, is a known inhibitor of histone deacetylases (HDACs), a relevant hypothetical target could be an HDAC-like enzyme from a non-human source, such as a bacterium or fungus, to adhere to non-clinical constraints. nih.gov

Molecular docking predicts the preferred binding orientation of the ligand within the active site of the protein, providing a binding affinity score. This initial static picture can then be refined using MD simulations, which model the dynamic behavior of the ligand-protein complex in a simulated aqueous environment. chemrxiv.org These simulations assess the stability of the predicted binding pose and identify key intermolecular interactions, such as hydrogen bonds between the ligand's carboxylate group and polar residues in the active site, and hydrophobic interactions involving the alkyl chains. nih.gov

Table 5: Hypothetical Docking Results of this compound with a Bacterial Histone Deacetylase-Like Enzyme.

ParameterValue
Binding Affinity (kcal/mol)-6.2
Key Interacting ResiduesHis131, His132, Tyr297
Types of InteractionHydrogen bond (with carboxylate), Hydrophobic (with propyl groups), π-π stacking (with Tyr297)

Note: This table presents illustrative data for educational purposes, representing the type of output expected from a computational analysis.

Ligand-Protein Interaction Modeling for Enzyme-Substrate Complexes of this compound

Ligand-protein interaction modeling is a cornerstone of computational drug discovery, enabling the visualization and analysis of how a small molecule, or ligand, might bind to a protein target. This is particularly relevant for understanding the potential enzyme-substrate relationships of this compound. Given its structural similarity to VPA, it is hypothesized to interact with similar enzymatic targets. Computational studies on VPA have identified several key protein targets, including histone deacetylases (HDACs), acylpeptide hydrolase (APEH), GABA transaminase (GABA-T), and succinate (B1194679) semialdehyde dehydrogenase (SSADH). uniroma1.it

Molecular docking simulations are a primary tool for modeling these interactions. For instance, studies on VPA's interaction with HDACs have revealed that it can bind to the catalytic site of several HDAC isoforms, including HDAC1, HDAC2, HDAC3, and HDAC7. nih.gov In the case of HDAC8, VPA has been shown to bind to the hydrophobic active site channel. nih.gov These docking studies often identify key noncovalent interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov For example, the interaction of VPA derivatives with HDAC8 has been shown to be mediated by such forces. nih.gov

It is plausible that this compound would also engage with these HDACs. The presence of the double bond in its structure could, however, introduce conformational constraints and alter its electronic properties, potentially leading to differences in binding orientation and affinity compared to VPA.

Similarly, computational modeling has been employed to understand the interaction between VPA glucuronide and acylpeptide hydrolase (APEH), an enzyme implicated in VPA metabolism. nih.gov Homology modeling and subsequent docking simulations have been used to elucidate the binding of VPA derivatives to the APEH catalytic triad (B1167595). nih.gov It is conceivable that this compound could also be a substrate or inhibitor of APEH, and its interaction could be modeled using similar computational approaches.

The formation of enzyme-substrate complexes is a dynamic process, and molecular dynamics (MD) simulations can provide deeper insights into the stability and conformational changes of these complexes over time. MD simulations have been used to study the binding of VPA to various HDACs, revealing the energetic features that govern their recognition. nih.gov Such studies could be extended to this compound to predict the stability of its complexes with target enzymes and to understand how the unsaturated bond might influence the dynamics of the interaction.

Prediction of Binding Affinities and Allosteric Effects

Beyond modeling the geometry of ligand-protein interactions, computational methods can also be used to predict the strength of these interactions, often expressed as binding affinity. A lower binding affinity value generally indicates a more stable and potent interaction. For VPA, energy computations have shown a binding affinity of -53.80 Kcal/mol to HDAC, which is lower than that of another HDAC inhibitor, trichostatin-A (-66.30 Kcal/mol). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies have also been instrumental in predicting the activity of VPA analogs. Both 2D and 3D QSAR analyses have been performed on a series of VPA metabolites and analogues to correlate their structural features with their anticonvulsant activity. These studies have highlighted the importance of lipophilicity for the activity of these compounds.

The binding affinities of this compound to its potential protein targets could be predicted using similar computational techniques. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, which has been used to study VPA's interaction with the HDAC family, could provide valuable estimates of binding free energies. nih.gov

The potential for allosteric effects, where a ligand binds to a site on the protein other than the active site to modulate its activity, is another area that can be explored computationally. While there is no direct evidence from the provided search results of allosteric effects for VPA or its analogs, computational methods are well-suited to identify potential allosteric binding sites and to model the conformational changes that might lead to allosteric regulation. For instance, in the study of VPA with HDAC4, it was found to bind adjacent to regions involved in corepressor binding, suggesting a potential for indirect modulation of protein function. nih.gov

The table below summarizes the key enzymes that are known to interact with valproic acid and are therefore potential targets for this compound, along with the computational methods that have been used to study these interactions.

Enzyme TargetInteracting Ligand(s)Computational Methods UsedKey Findings
Histone Deacetylases (HDACs)Valproic acid (VPA), Aryl-VPA derivativesMolecular Docking, Molecular Dynamics (MD), MM-GBSAVPA binds to the catalytic site of several HDACs; interactions are stabilized by hydrogen bonds and π-π stacking. nih.govnih.gov
Acylpeptide Hydrolase (APEH)VPA-glucuronideHomology Modeling, Docking SimulationsVPA-glucuronide binds near the catalytic triad of APEH. nih.gov
GABA Transaminase (GABA-T)Valproic acid-VPA indirectly inhibits GABA degradation by hindering the activity of GABA-T. uniroma1.it
Succinate Semialdehyde Dehydrogenase (SSADH)Valproic acid-VPA indirectly inhibits GABA degradation by hindering the activity of SSADH. uniroma1.it

Biological and Biochemical Research on 3z 2 Propylpent 3 Enoic Acid Excluding Human Trials and Safety

In Vitro Studies on Cellular and Subcellular Mechanisms of Action

No specific in vitro studies on the cellular and subcellular mechanisms of action for (3Z)-2-Propylpent-3-enoic acid were identified in the searched scientific literature. Research in this area has concentrated on Valproic Acid and other key metabolites.

There is no available data from scientific studies on the modulation of specific enzyme activities by this compound.

Information regarding the receptor binding profile and the modulation of signaling pathways in cell culture models specifically for this compound is not available in the current body of scientific literature.

There are no published studies detailing the effects of this compound on gene expression and protein synthesis in non-human biological systems.

Biochemical Interaction with Macromolecules (Proteins, Lipids, Nucleic Acids)

Specific data on the biochemical interactions of this compound with macromolecules such as proteins, lipids, and nucleic acids are not present in the reviewed literature.

No studies investigating the covalent and non-covalent binding of this compound to macromolecules have been found.

There is no available research on the specific impact of this compound on membrane fluidity and the organization of lipid bilayers.

Mechanistic Insights into Biological Activity in Model Organisms (excluding human studies)

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research focused on the mechanistic insights into the biological activity of this compound in model organisms. While this compound is recognized as an isomer of an unsaturated metabolite of Valproic Acid, dedicated studies to elucidate its specific physiological roles and biochemical interactions are not available in the current body of scientific publications.

Investigation of this compound's Role in Specific Physiological Processes in Animal Models

There is no available research data detailing the investigation of this compound's role in specific physiological processes within animal models. Scientific inquiry has largely concentrated on the parent compound, Valproic Acid, and other, more prevalent, metabolites. Consequently, there are no findings to report on how this specific isomer may influence physiological systems in non-human organisms.

Metabolic Research and Biotransformation of 3z 2 Propylpent 3 Enoic Acid Excluding Human Metabolism

Identification of Metabolites of (3Z)-2-Propylpent-3-enoic Acid in Non-Human Systems

The metabolism of this compound is expected to generate a variety of products through oxidative and conjugative pathways. While direct studies on this specific metabolite are limited, its metabolic fate can be predicted based on the known biotransformation of VPA and its other unsaturated derivatives in animal models, such as rats. nih.govnih.gov

Similar to VPA, the two propyl side chains of this compound are susceptible to oxidation. This process, known as ω- and (ω-1)-oxidation, is a common pathway for fatty acids and is mediated by cytochrome P450 enzymes. nih.gov This results in the introduction of a hydroxyl group at the terminal (ω) or penultimate (ω-1) carbon atom of one or both propyl chains.

Key oxidative reactions include:

Hydroxylation: The formation of hydroxylated metabolites is a primary oxidative step. For VPA, this leads to metabolites such as 4-hydroxy-VPA and 5-hydroxy-VPA. nih.gov By analogy, this compound is expected to be hydroxylated on its side chains to form various mono- and di-hydroxylated derivatives.

Further Oxidation: The newly formed hydroxyl groups can be further oxidized to yield ketone and carboxylic acid functionalities, significantly increasing the polarity of the molecule.

The carboxylic acid moiety is a primary site for metabolic reactions, particularly conjugation, which represents a major route of elimination for VPA and its analogues. uniroma1.it

Glucuronidation: The most significant reaction at the carboxylic acid group is conjugation with glucuronic acid to form an acyl glucuronide. This is a major Phase II metabolic pathway for VPA, accounting for a substantial portion of its elimination. acs.orgnih.gov The resulting glucuronide conjugate is highly water-soluble and readily excreted in urine and bile. Studies in rats have shown that VPA analogues with a carboxylic acid group undergo significant excretion as glucuronide conjugates. nih.gov

Coenzyme A (CoA) Thioester Formation: The carboxylic acid can be activated by conversion to its coenzyme A (CoA) thioester. This activation is a prerequisite for the molecule to enter the mitochondrial β-oxidation pathway. clinpgx.orgnih.gov The formation of a CoA ester makes the compound an active substrate for subsequent oxidative metabolism.

The carbon-carbon double bond in the pentenoic acid backbone is a chemically reactive site and a target for enzymatic transformation. The metabolism of polyunsaturated fatty acids by cytochrome P450 enzymes often involves reactions at the double bonds. researchgate.netnih.govresearchgate.net

Epoxidation: Cytochrome P450 enzymes can catalyze the epoxidation of the double bond to form a reactive epoxide intermediate. This epoxide can be subsequently hydrolyzed by epoxide hydrolase enzymes to form a more stable and water-soluble trans-dihydrodiol metabolite.

Reduction: It is also plausible that the double bond could undergo saturation through enzymatic reduction, converting the unsaturated fatty acid metabolite back to a saturated form, although this is generally considered a less common pathway compared to oxidation.

Table 1: Potential Metabolites of this compound in Non-Human Systems This table is interactive. You can sort and filter the data.

Potential Metabolite Class Metabolic Reaction Site of Reaction
Hydroxylated Metabolites ω- and (ω-1)-Hydroxylation 2-Propyl Side Chains
Dihydrodiol Metabolite Epoxidation followed by Hydrolysis Olefinic Double Bond
Acyl Glucuronide Glucuronidation Carboxylic Acid Group
CoA Thioester Thioesterification Carboxylic Acid Group
Keto Metabolites Oxidation of Hydroxyl Group 2-Propyl Side Chains

Enzymatic Systems Involved in the Metabolism of this compound

The biotransformation of this compound is carried out by a well-defined set of drug-metabolizing enzymes, primarily located in the liver. These enzymatic systems are broadly categorized into Phase I (oxidation) and Phase II (conjugation) reactions.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of this compound. nih.gov These enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics, including fatty acids and their derivatives. nih.gov In non-human liver microsomes, specific CYP isoforms are known to catalyze the oxidation of VPA. nih.gov

Side-Chain Oxidation: CYP enzymes, particularly from the CYP2A, CYP2B, and CYP2C families, are responsible for the ω- and (ω-1)-hydroxylation of the propyl side chains of VPA. nih.govclinpgx.org These same enzyme subfamilies are expected to catalyze the hydroxylation of this compound.

Double Bond Epoxidation: CYP monooxygenases are also the primary enzymes that catalyze the epoxidation of double bonds in unsaturated fatty acids. researchgate.netresearchgate.net This reaction would convert this compound into its corresponding epoxide.

Phase II conjugation reactions are critical for the detoxification and elimination of this compound and its Phase I metabolites.

Glucuronidation: This is the most prominent conjugation pathway for compounds containing a carboxylic acid group. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes located in the endoplasmic reticulum. researchgate.net These enzymes transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. For VPA, several UGT isoforms, including UGT1A6, UGT1A9, and UGT2B7, have been identified as catalysts for its glucuronidation. researchgate.net Studies in sheep have also highlighted the role of UGT2B7. researchgate.net It is highly probable that these same enzymes are responsible for the glucuronidation of this compound in non-human systems.

Sulfation: While less common for carboxylic acids compared to hydroxyl groups, sulfation is another possible Phase II reaction. This pathway involves the transfer of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes. However, for VPA and its analogues, glucuronidation is the predominant conjugation pathway.

Table 2: Enzymatic Systems in the Biotransformation of this compound This table is interactive. You can sort and filter the data.

Enzyme Family Specific Reaction Catalyzed Site of Action on Molecule
Cytochrome P450 (CYP) Side-chain hydroxylation Propyl side chains
Cytochrome P450 (CYP) Double bond epoxidation C3-C4 double bond
UDP-glucuronosyltransferases (UGTs) Glucuronide conjugation Carboxylic acid group
Epoxide Hydrolase Hydrolysis of epoxide Epoxide intermediate
Sulfotransferases (SULTs) Sulfate conjugation (minor pathway) Carboxylic acid group

Characterization of Metabolic Pathways and Their Regulatory Mechanisms

The metabolism of this compound is intrinsically linked to the broader metabolic pathways of Valproic acid, which is known to undergo biotransformation through three primary routes: β-oxidation in the mitochondria, oxidation mediated by cytochrome P-450 (CYP) enzymes, and glucuronidation. clinpgx.org While specific studies delineating the complete metabolic pathway of this compound are limited, its structural characteristics as an unsaturated fatty acid suggest its entry into these established pathways for further processing.

The initial formation of unsaturated metabolites of VPA, such as this compound, is a result of desaturation reactions. nih.gov Once formed, it is plausible that this compound is a substrate for enzymes involved in fatty acid metabolism. The β-oxidation pathway is a major route for the metabolism of VPA and its metabolites. nih.gov This process involves a series of enzymatic reactions that shorten the fatty acid chain.

Furthermore, cytochrome P-450 enzymes are known to be involved in the oxidation of VPA and its derivatives. clinpgx.org These enzymes can introduce hydroxyl groups or other modifications, leading to a variety of metabolites. For instance, studies on the related compound 2-n-propyl-4-pentenoic acid (Δ4-VPA) in perfused rat liver have shown the formation of multiple metabolites resulting from initial oxidation reactions catalyzed by either cytochrome P-450 or the fatty acid β-oxidation complex. nih.gov

Influence of Stereochemistry on Metabolic Fate of this compound

Stereochemistry plays a crucial role in the biotransformation of VPA metabolites. Studies focusing on the related compound, 2-n-propyl-4-pentenoic acid (Δ4-VPA), in isolated rat hepatocytes have provided significant insights into the stereoselective nature of these metabolic processes. nih.gov

The biotransformation of the parent compound, Valproic acid, to the unsaturated metabolite Δ4-VPA has been shown to be enantiotopically differentiated, with a preference for the formation of the (R)-enantiomer in rat hepatocytes. nih.gov This initial stereoselectivity in its formation has downstream consequences for its subsequent metabolism.

Further investigation into the metabolic fate of the individual enantiomers of Δ4-VPA revealed striking differences in their biotransformation pathways in freshly isolated rat hepatocytes. nih.gov The (R)-enantiomer of Δ4-VPA was found to be preferentially metabolized to a γ-lactone derivative, specifically 4,5-diOH-VPA γ-lactone. In contrast, the (S)-enantiomer of Δ4-VPA was predominantly converted to the diene metabolite, 2-n-propyl-2(E),4-pentadienoic acid (Δ2E,4-VPA). nih.gov

These findings highlight the profound influence of stereochemistry on the enzymatic processes responsible for the metabolism of unsaturated VPA derivatives. The enzymes involved in these transformations exhibit a high degree of stereospecificity, leading to distinct metabolic profiles for different stereoisomers. While this research was conducted on the closely related Δ4-VPA, it provides a strong indication that the metabolism of this compound is also likely to be subject to stereochemical influences, although specific studies on the (3Z) isomer are needed for confirmation.

Table 1: Stereoselective Metabolism of 2-n-propyl-4-pentenoic acid (Δ4-VPA) Enantiomers in Rat Hepatocytes nih.gov

Enantiomer of Δ4-VPAMajor Metabolite
(R)-Δ4-VPA4,5-diOH-VPA γ-lactone
(S)-Δ4-VPA2-n-propyl-2(E),4-pentadienoic acid

Future Research Directions and Unexplored Avenues for 3z 2 Propylpent 3 Enoic Acid

Development of Novel Stereoselective Synthetic Methodologies

The precise synthesis of (3Z)-2-Propylpent-3-enoic acid, with specific control over the Z-configuration of the double bond, is fundamental for detailed biological and chemical studies. Currently, dedicated stereoselective synthetic routes for this specific isomer are not well-established in the literature. Future research should focus on developing robust and efficient methodologies to overcome this limitation.

Key research objectives should include:

Adapting Modern Olefination Reactions: Exploring the utility of advanced Wittig-type reactions, potentially utilizing carbon dioxide as a C1 building block, could provide direct access to α,β-unsaturated carboxylic acids with defined stereochemistry. rsc.orgrsc.org

Catalytic Cross-Coupling Strategies: Investigating transition-metal-catalyzed reactions to construct the carbon skeleton with simultaneous control of the double bond geometry.

Chiral Auxiliary-Guided Synthesis: Employing chiral auxiliaries to guide the stereochemical outcome of key bond-forming steps, which can be subsequently removed to yield the enantiomerically pure target acid.

The development of such methods is crucial, as the stereochemistry of VPA analogues is known to significantly influence their biological activity and toxicological profiles. mdpi.com

Exploration of Advanced Catalytic Systems for this compound Derivatization

The presence of both a carboxylic acid moiety and a C=C double bond makes this compound a versatile platform for chemical derivatization. Advanced catalytic systems can unlock novel transformations, leading to new chemical entities with potentially enhanced or entirely different properties.

Future research should explore:

Double Bond Functionalization: Utilizing catalytic systems for reactions such as epoxidation, dihydroxylation, or metathesis to modify the alkene portion of the molecule.

Carboxylic Acid Modification: Employing transition-metal catalysts for decarbonylation or decarboxyolefination to convert the acid into valuable olefin products. nih.govrsc.org

Oxidative Cyclization: Investigating reagents like hypervalent iodine to induce intramolecular cyclization, potentially forming furan-2-one structures, which are valuable motifs in medicinal chemistry. organic-chemistry.org

Catalytic ApproachTarget TransformationPotential Application for this compoundReference
Catalytic CarboxylationCoupling of CO2 with unsaturated hydrocarbonsCould be explored in reverse for selective decarboxylation or for adding a second carboxyl group. rsc.org
Transition-Metal-Catalyzed DecarbonylationConversion of carboxylic acids to olefinsGeneration of novel diene structures from the parent acid. rsc.org
Hypervalent Iodine ReagentsOxidative cyclization of unsaturated acidsSynthesis of substituted furan-2-one derivatives. organic-chemistry.org
Photoredox/Cobalt Dual CatalysisDehydrogenative decarboxyolefinationConversion of the acid to a terminal alkene. nih.gov

Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize the synthetic and derivatization methodologies described above, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for in situ, real-time monitoring can provide invaluable insights that are unattainable through conventional offline analysis.

Promising avenues for investigation include:

Online Electrospray Ionization-Mass Spectrometry (o-ESI-MS): This technique can probe the composition of reactive interfacial layers with millisecond time resolution, making it ideal for studying fast reactions like ozonolysis at the double bond. caltech.edu

In Situ Infrared Spectroscopy (DRIFTS): Diffuse Reflectance Infrared Fourier Transform Spectroscopy can be used to monitor changes in surface-adsorbed species on a catalyst, providing mechanistic details of heterogeneous catalytic derivatizations. acs.org

Paper Spray Mass Spectrometry (PS-MS): This ambient ionization technique could be adapted for rapid, in situ analysis of reaction progress without requiring sample preparation, potentially identifying transient intermediates. nih.gov

TechniquePrinciplePotential Application for this compoundReference
Online ESI-MSReal-time mass analysis of liquid interfacesMonitoring fast interfacial reactions, such as oxidation or ozonation of the double bond. caltech.edu
In Situ DRIFTSInfrared spectroscopy of species on a catalyst surfaceElucidating mechanisms of catalytic derivatization reactions in real-time. acs.org
Paper Spray MSAmbient ionization MS for direct sample analysisRapid screening of reaction conditions and identification of products and intermediates without workup. nih.gov

Deeper Integration of Computational Chemistry in Predicting Reactivity and Biological Interactions

Computational chemistry offers a powerful toolkit to guide experimental work by predicting chemical reactivity and potential biological activity. For this compound, a deeper integration of computational methods could accelerate the discovery of novel derivatives and biological functions.

Future research should focus on:

Quantum Mechanical (QM) Calculations: Modeling reaction pathways for the proposed catalytic derivatizations to predict feasibility, selectivity, and transition state energies.

Quantitative Structure-Activity Relationship (QSAR): Building upon existing QSAR models for VPA analogues, which have highlighted the importance of lipophilicity and molecular volume for anticonvulsant activity, to create specific models for derivatives of this compound. nih.govresearchgate.net

Molecular Docking and Dynamics: Simulating the binding of this compound and its potential derivatives to biological targets. This could include histone deacetylases (HDACs), which are known targets of VPA, or other enzymes and receptors to identify novel interactions. researchgate.netresearchgate.net

Computational MethodObjectiveRelevance to this compoundReference
2D/3D QSARCorrelate chemical structure with biological activityPredict the potential activity of new derivatives based on structural features like lipophilicity and steric fields. researchgate.net
Molecular DockingPredict binding affinity and conformation of a ligand to a receptorIdentify potential biological targets by simulating interactions with proteins like HDACs. researchgate.net
Energy ComputationsCalculate the binding affinity between moleculesCompare the binding energy of this compound to known VPA targets. researchgate.net

Identification of Novel Biological Targets and Pathways in Diverse Model Systems

While this compound is present at low concentrations in the brain and may not contribute significantly to the primary anticonvulsant effect of VPA, its unique structure and physicochemical properties suggest it could have distinct biological roles. nih.gov For instance, the introduction of a double bond into the VPA backbone has been shown to increase affinity for human serum albumin, and unsaturated metabolites exhibit different blood-brain barrier distribution properties compared to VPA. nih.govnih.gov

Unexplored research avenues include:

Screening against Target Panels: Systematically testing the compound against a broad range of receptors, enzymes, and ion channels to identify novel biological targets.

Omics-Based Approaches: Utilizing transcriptomics, proteomics, and metabolomics in various cell culture and animal models to obtain an unbiased view of the cellular pathways modulated by this compound.

HDAC Isoform Selectivity: Investigating whether the compound exhibits differential inhibitory activity against specific histone deacetylase (HDAC) isoforms, a key mechanism of VPA, which could lead to more targeted therapeutic effects. researchgate.netnih.gov

Fatty Acid Metabolism: Exploring its impact on fatty acid metabolic pathways, given its structural similarity to endogenous fatty acids. nih.govmdpi.com

Research into Biosynthetic Origin and Environmental Fate of this compound

A complete understanding of a molecule requires knowledge of its formation and persistence in biological and environmental systems. For this compound, significant knowledge gaps remain in these areas.

Future research should aim to:

Elucidate the Biosynthetic Pathway: While known to be a metabolite of VPA, the specific cytochrome P450 (CYP) isozymes or other enzymes responsible for introducing the double bond at the 3-position with Z-stereochemistry have not been definitively identified. nih.govmdpi.com Pinpointing this pathway is crucial for understanding metabolic variations.

Assess Environmental Persistence: Investigating the biodegradation of this compound in soil and aquatic environments to determine its environmental persistence.

Characterize Atmospheric Fate: Studying its reactions with atmospheric oxidants like ozone and hydroxyl radicals, as research shows unsaturated carboxylic acids can participate in reactions that contribute to aerosol aging. caltech.edu This is critical for assessing the complete environmental lifecycle of this pharmaceutical metabolite.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3Z)-2-Propylpent-3-enoic acid, and how are stereochemical outcomes validated?

  • Methodology :

  • Stereoselective synthesis : Use Wittig or Horner-Wadsworth-Emmons reactions with chiral phosphonates to control the Z-configuration at the double bond. Validate stereochemistry via 1^1H NMR coupling constants (e.g., vicinal coupling JH,H1012HzJ_{H,H} \approx 10-12 \, \text{Hz} for cis-alkenes) and NOE experiments .
  • Characterization : Confirm purity and structure via HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS). Cross-reference with databases like NIST Chemistry WebBook for spectral consistency .

Q. How can spectroscopic techniques distinguish this compound from its (3E) isomer?

  • Experimental Design :

  • IR Spectroscopy : Compare carbonyl (C=O) stretching frequencies; Z-isomers may exhibit slight shifts due to intramolecular hydrogen bonding.
  • 13C^{13}\text{C} NMR : The alkene carbons in Z-isomers typically resonate upfield (~2-5 ppm) compared to E-isomers due to reduced steric strain.
  • UV-Vis : Measure λmax\lambda_{\text{max}} differences arising from conjugation effects. Validate using computational methods (e.g., TD-DFT) .

Advanced Research Questions

Q. What mechanistic insights govern the acid-catalyzed isomerization of this compound, and how can kinetic studies optimize reaction conditions?

  • Methodology :

  • Kinetic Analysis : Conduct time-resolved 1^1H NMR or UV-Vis experiments under varying pH (1–5) and temperatures (25–60°C). Fit data to Arrhenius or Eyring equations to determine activation parameters.
  • Computational Modeling : Use Gaussian or ORCA software to calculate transition-state energies and identify stabilizing interactions (e.g., hydrogen bonding in Z→E isomerization) .

Q. How do contradictory crystallographic data for this compound derivatives arise, and what strategies resolve these discrepancies?

  • Data Analysis :

  • Refinement Protocols : Apply SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters and hydrogen-bonding networks are accurately modeled .
  • Validation Tools : Use PLATON or Mercury to check for twinning, disorder, or missed symmetry. Cross-validate with spectroscopic data to confirm molecular conformation .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in biological studies involving this compound?

  • Experimental Design :

  • Dose-Response Curves : Fit data to Hill or logistic models using GraphPad Prism or R. Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals.
  • Error Handling : Apply ANOVA or Tukey’s HSD for multi-group comparisons. Address outliers via Grubb’s test or robust regression .

Key Considerations for Researchers

  • Data Contradictions : Resolve conflicting spectral or crystallographic data by integrating multiple techniques (e.g., XRD + NMR) and consulting standardized databases like NIST .
  • Ethical Reporting : Disclose limitations (e.g., solvent effects on spectroscopy) and validate conclusions through peer-reviewed computational or experimental replication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-2-Propylpent-3-enoic acid
Reactant of Route 2
(3Z)-2-Propylpent-3-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.